![molecular formula C20H26N2O6S2 B7550196 N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide](/img/structure/B7550196.png)
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and its unique mechanism of action has made it a promising candidate for the treatment of NSCLC.
Wirkmechanismus
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide works by irreversibly binding to the mutant EGFR protein, which is overexpressed in NSCLC cells. This binding prevents the activation of downstream signaling pathways that promote cell growth and proliferation, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of NSCLC cells that harbor the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. In addition, N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide has been shown to have a favorable safety profile, with minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide is its high selectivity for mutant EGFR proteins, which makes it a promising candidate for the treatment of NSCLC. However, one of the limitations of this compound is that it may not be effective against NSCLC cells that do not harbor the T790M mutation.
Zukünftige Richtungen
There are several future directions for the research and development of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of NSCLC. Another potential direction is to explore the use of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide in other types of cancer that overexpress mutant EGFR proteins. Finally, further research is needed to determine the long-term safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide involves several steps. The first step involves the reaction of 2-methoxybenzenesulfonyl chloride with 5-aminopentylamine to form N-(5-aminopentyl)-2-methoxybenzenesulfonamide. This intermediate is then reacted with 2-methoxy-5-nitrobenzenesulfonyl chloride to form N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of NSCLC. This compound has been shown to be highly effective in inhibiting the growth of NSCLC cells that harbor the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. In addition, N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide has been shown to have a favorable safety profile, with minimal side effects.
Eigenschaften
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-27-18-12-11-16(30(25,26)22-13-7-3-4-8-14-22)15-17(18)21-29(23,24)20-10-6-5-9-19(20)28-2/h5-6,9-12,15,21H,3-4,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWVDVLECYLMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)NS(=O)(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

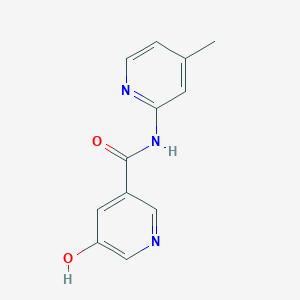
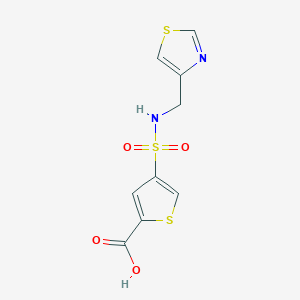
![4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline](/img/structure/B7550132.png)
![5,6-Dimethyl-3-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridazine-4-carbonitrile](/img/structure/B7550139.png)

![(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one](/img/structure/B7550151.png)
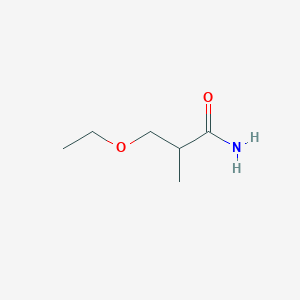
![4-Methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B7550157.png)
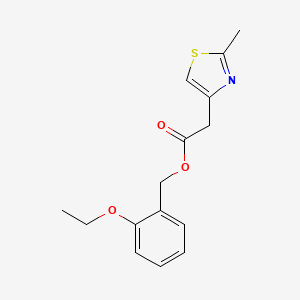
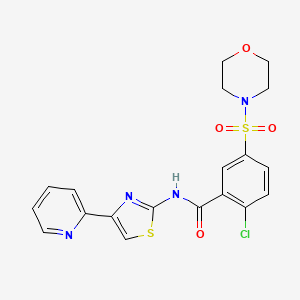
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B7550187.png)
![Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate](/img/structure/B7550190.png)

![[4-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]benzoyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7550204.png)